Acide 3-méthylsalicylique

Vue d'ensemble

Description

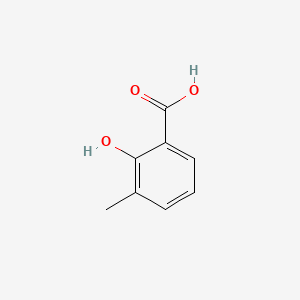

L'acide hydroxytoluique, également connu sous le nom d'acide 2-hydroxy-3-méthylbenzoïque, est un composé organique de formule moléculaire C8H8O3. Il s'agit d'un dérivé de l'acide benzoïque, caractérisé par la présence d'un groupe hydroxyle et d'un groupe méthyle sur le cycle benzénique. Ce composé est également appelé acide crésotique ou acide homosalicylique .

Applications De Recherche Scientifique

Hydroxytoluic acid has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of dyes, pharmaceuticals, and agrochemicals.

Biology: It serves as a model compound in studies of enzyme-catalyzed reactions and metabolic pathways.

Medicine: Hydroxytoluic acid derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: It is utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mécanisme D'action

Target of Action

3-Methylsalicylic acid is an organic compound with the formula CH3C6H3(CO2H)(OH) . It is a derivative of salicylic acid and acts on human plasma by activating the fibrinolytic system, exhibiting significant fibrinolytic activity . Its functional groups include a carboxylic acid and a phenol group .

Mode of Action

It is known to interact with its targets in the human plasma, activating the fibrinolytic system . This activation leads to the breakdown of fibrin, a protein involved in blood clotting, thus exhibiting fibrinolytic activity .

Biochemical Pathways

Salicylic acid (SA) and its derivatives, including 3-Methylsalicylic acid, are synthesized from chorismate, which is derived from the shikimate pathway . In plants, SA plays a crucial role in regulating various biochemical and physiological processes . It stimulates the expression and activity of pathogenesis-related proteins, conferring resistance to pathogens .

Pharmacokinetics

It is known that salicylates, including methyl salicylate, are excreted by the kidneys as free salicylic acid (10%), salicyluric acid (75%), salicylic phenolic (10%) and acyl glucuronide (5%), and gentisic acid (less than 1%) . The plasma half-life for salicylate is 2 to 3 hours at low doses and about 12 hours at usual anti-inflammatory doses .

Result of Action

The primary result of the action of 3-Methylsalicylic acid is its fibrinolytic activity . By activating the fibrinolytic system in human plasma, it contributes to the breakdown of fibrin, a protein involved in blood clotting . This can help prevent or treat conditions related to blood clotting.

Analyse Biochimique

Biochemical Properties

3-Methylsalicylic acid is a salicylic acid derivative compound with marked fibrinolytic activity in human plasma by activating its fibrinolytic system . Its functional groups include a carboxylic acid and a phenol group .

Cellular Effects

It is known that salicylic acid, a closely related compound, plays a role in the induction of resistance in plants, particularly in response to biotic stress .

Molecular Mechanism

It is known that salicylic acid, a closely related compound, functions by being metabolized to the plant hormone salicylic acid .

Metabolic Pathways

3-Methylsalicylic acid and its derivatives are synthesized from chorismate, which is derived from the shikimate pathway . The shikimate pathway starts with erythrose-4-phosphate and phosphoenolpyruvate, and a series of condensation/redox reactions occur, resulting in the formation of chorismate .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L'acide hydroxytoluique peut être synthétisé par différentes méthodes. Une approche courante implique la réaction des acétophénones avec l'iode et la pyridine, conduisant à la formation d'acides hydroxybenzoïques . Une autre méthode comprend l'hydrolyse des nitriles et la carboxylation d'intermédiaires organométalliques .

Méthodes de production industrielle : En milieu industriel, l'acide hydroxytoluique est souvent produit par carbonylation de dérivés du toluène. Ce procédé implique la réaction du toluène avec le monoxyde de carbone en présence d'un catalyseur, généralement un complexe de métal de transition, sous haute pression et température.

Analyse Des Réactions Chimiques

Types de réactions : L'acide hydroxytoluique subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former des quinones correspondantes.

Réduction : Les réactions de réduction peuvent le convertir en alcools hydroxybenzyliques.

Substitution : Les réactions de substitution électrophile peuvent introduire différents substituants sur le cycle benzénique.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium aluminium sont fréquemment utilisés.

Substitution : Des réactifs tels que les halogènes, les agents nitrants et les agents sulfonants sont utilisés dans des conditions acides ou basiques.

Principaux produits :

Oxydation : Quinones

Réduction : Alcools hydroxybenzyliques

Substitution : Divers acides benzoïques substitués

4. Applications de la recherche scientifique

L'acide hydroxytoluique a un large éventail d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme précurseur dans la synthèse de colorants, de produits pharmaceutiques et de produits agrochimiques.

Biologie : Il sert de composé modèle dans les études de réactions catalysées par les enzymes et les voies métaboliques.

Médecine : Les dérivés de l'acide hydroxytoluique sont étudiés pour leurs propriétés thérapeutiques potentielles, notamment leurs activités anti-inflammatoires et antimicrobiennes.

5. Mécanisme d'action

Le mécanisme d'action de l'acide hydroxytoluique implique son interaction avec diverses cibles moléculaires et voies. Il peut agir comme un inhibiteur d'enzymes spécifiques, modulant leur activité et affectant les processus métaboliques. Les groupes hydroxyle et carboxyle jouent un rôle crucial dans son affinité de liaison et sa spécificité envers les molécules cibles .

Comparaison Avec Des Composés Similaires

L'acide hydroxytoluique est similaire à d'autres acides hydroxybenzoïques, tels que l'acide salicylique et l'acide méthylsalicylique. sa structure unique, avec à la fois des groupes hydroxyle et méthyle sur le cycle benzénique, confère des propriétés chimiques et biologiques distinctes .

Composés similaires :

- Acide salicylique

- Acide méthylsalicylique

- Acide homosalicylique

L'acide hydroxytoluique se distingue par son schéma de substitution spécifique, qui influence sa réactivité et ses applications dans divers domaines.

Activité Biologique

3-Methylsalicylic acid (3-MSA), also known as o-cresotic acid, is a derivative of salicylic acid with notable biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

3-Methylsalicylic acid is characterized by the following chemical structure:

- Molecular Formula : C₈H₈O₃

- Solubility : Soluble in basic water and polar organic solvents.

- Functional Groups : Contains a carboxylic acid and a phenolic group, contributing to its biological activity .

1. Fibrinolytic Activity

3-Methylsalicylic acid has demonstrated significant fibrinolytic activity. It activates the fibrinolytic system in human plasma, which is crucial for the breakdown of fibrin in blood clots. This property suggests potential therapeutic applications in conditions related to thrombosis .

2. Anti-Inflammatory Effects

Research indicates that 3-MSA exhibits anti-inflammatory properties. It may modulate various signaling pathways, including NF-κB and MAPK/ERK pathways, which are integral to inflammatory responses. This modulation can potentially alleviate conditions characterized by chronic inflammation .

3. Antimicrobial Properties

3-Methylsalicylic acid has shown efficacy against various pathogens, including bacteria and viruses. Its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit vital metabolic processes .

Study 1: Fibrinolytic Activity in Human Plasma

A study highlighted the fibrinolytic activity of 3-MSA, where it was found to enhance the dissolution of fibrin clots significantly. The study utilized human plasma samples to assess the compound's effectiveness, demonstrating its potential as a therapeutic agent in managing thrombotic disorders .

Study 2: Docking and DFT Analysis

In another investigation, molecular docking studies were conducted to explore the interaction of 3-MSA with various biological targets. The results indicated strong binding affinities with proteins involved in inflammatory responses, supporting its role as an anti-inflammatory agent .

Study 3: Co-crystal Formation with Sulfamethazine

A recent study synthesized a co-crystal of 3-MSA with sulfamethazine, an antimicrobial agent. The co-crystal exhibited enhanced solubility and stability compared to the individual components, suggesting that combining these compounds could improve their therapeutic efficacy .

Comparative Biological Activity Table

Propriétés

IUPAC Name |

2-hydroxy-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4,9H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHSXTWFYRGOBGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9038686 | |

| Record name | 2-Hydroxy-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9038686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, White to slightly reddish odorless solid; [Merck Index] White odorless powder; [Alfa Aesar MSDS], Solid | |

| Record name | Benzoic acid, 2-hydroxy-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methylsalicylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19934 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-Cresotinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002390 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.0000514 [mmHg] | |

| Record name | 3-Methylsalicylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19934 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

83-40-9 | |

| Record name | 3-Methylsalicylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxytoluic acid [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxytoluic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755829 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methylsalicylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50796 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methylsalicylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17561 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methylsalicylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1772 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-hydroxy-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxy-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9038686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxytoluic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.340 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYTOLUIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZH3HEY032H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Cresotinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002390 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.